molecular formula C9H12N6 B3015251 2-methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine CAS No. 1341643-44-4

2-methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine

Cat. No.: B3015251
CAS No.: 1341643-44-4
M. Wt: 204.237
InChI Key: JAUPUYPLBZMVEX-UHFFFAOYSA-N
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Description

2-methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine (CAS 1341643-44-4) is a nitrogen-rich heterocyclic compound with the molecular formula C9H12N6 and a molecular weight of 204.23 g/mol . This aromatic organic molecule features a 1,3-diaminobenzene core, methyl-substituted at the 2-position, and is functionalized with a (1H-tetrazol-5-yl)methyl group on one of its amine nitrogen atoms . The tetrazole ring is a privileged scaffold in medicinal chemistry and materials science, known for its significant ring aromaticity and metabolic stability . It acts as a bioisostere for carboxylic acids and other planar, negatively charged functional groups, offering improved lipophilicity and a similar pKa range, which can enhance membrane penetration and binding affinity in biological systems . The presence of multiple hydrogen bond donors and acceptors, evidenced by a topological polar surface area of approximately 92.5 Ų, makes this compound a valuable building block for drug discovery, particularly in the design of enzyme inhibitors and novel pharmacophores . Furthermore, the high nitrogen content and the stable, energetic nature of the tetrazole ring also make derivatives of this structural class subjects of interest in the development of advanced materials, such as high-energy-density materials (HEDMs) and nitrogen-rich ligands for coordination chemistry . Researchers can utilize this compound as a key intermediate for further synthetic elaboration, including the preparation of more complex polyheterocyclic systems or energetic salts. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-3-N-(2H-tetrazol-5-ylmethyl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-6-7(10)3-2-4-8(6)11-5-9-12-14-15-13-9/h2-4,11H,5,10H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPUYPLBZMVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine typically involves the reaction of 2-methyl-1,3-diaminobenzene with 1H-1,2,3,4-tetrazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-Methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related molecules in terms of synthesis, functional groups, and applications.

Functional Group Comparison

Tetrazole vs. Triazole Derivatives
  • Target Compound: Contains a tetrazole ring, known for high metabolic stability and strong hydrogen-bonding capacity.
  • Triazole Analog: 2-(4-Estradiol-17-yl-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride (C₂₃H₃₄Cl₂N₄O₂) features a triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Benzamide vs. Benzene-Diamine Scaffolds
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₃H₁₉NO₂): Contains a benzamide core with an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Its synthesis involves reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .

Structural and Electronic Properties

Property Target Compound Triazole-Estradiol Derivative N,O-Bidentate Benzamide
Molecular Weight 204.24 g/mol 481.45 g/mol 221.30 g/mol
Key Functional Groups Tetrazole, benzene-diamine Triazole, diamine, estradiol Benzamide, hydroxyl
Coordination Sites 2 (amines) + tetrazole N atoms 2 (amines) + triazole N atoms 2 (amide O, hydroxyl O)
Applications Coordination chemistry, drug design Pharmaceuticals, targeted therapies Organic synthesis, catalysis

Biological Activity

2-Methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C10H12N6. It features a benzene ring substituted with a methyl group and a tetrazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Antiproliferative Activity : Studies have indicated that compounds containing tetrazole rings exhibit significant antiproliferative effects against various cancer cell lines. The mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Tubulin Binding : The compound may disrupt microtubule dynamics by binding to tubulin, leading to the inhibition of cell division. This mechanism is particularly relevant in cancer therapeutics .

In Vitro Studies

Research has shown that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)52Induction of apoptosis and mitotic catastrophe
MDA-MB-231 (Triple-negative Breast Cancer)74Inhibition of tubulin polymerization

Case Studies

A notable study highlighted the compound's effectiveness in inhibiting tumor growth in xenograft models. In these studies:

  • Xenograft Model : Mice implanted with human breast cancer cells treated with the compound showed a significant reduction in tumor size compared to control groups.

Toxicological Profile

While the biological activity is promising, it is crucial to assess the compound's safety profile. Preliminary toxicity studies indicate that:

  • Low Toxicity : The compound exhibited low toxicity in non-cancerous cell lines (e.g., MCF-10A), suggesting a degree of selectivity for cancer cells .

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